Chloromonilinic acid B

Catalog No.
S859523
CAS No.
121927-79-5
M.F
C16H13ClO7
M. Wt
352.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromonilinic acid B

CAS Number

121927-79-5

Product Name

Chloromonilinic acid B

IUPAC Name

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid

Molecular Formula

C16H13ClO7

Molecular Weight

352.72 g/mol

InChI

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+

InChI Key

OIGIYRMZWBAKKC-RMKNXTFCSA-N

SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O

Isomeric SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O

Chloromonilinic acid B is a natural product found in Monilinia fructicola with data available.

Chloromonilinic acid B (CAS: 121927-79-5) is a specialized tetrasubstituted 3-chromanonacrylic acid secondary metabolite originally isolated from phytopathogenic fungi such as Monilinia fructicola, and subsequently identified in Cochliobolus australiensis and Alternaria sonchi [1]. In industrial and advanced academic procurement, it is primarily sourced as a high-purity reference standard and structural scaffold for the development of target-specific bioherbicides and contact insecticides [2]. Unlike crude fungal extracts or non-chlorinated analogs, this specific chlorinated chromone core provides a distinct physicochemical profile that is critical for reproducible structure-activity relationship (SAR) mapping in agrochemical discovery pipelines [1].

Substituting high-purity Chloromonilinic acid B with crude fungal extracts or structurally related phytotoxins (such as radicinin or pinselin) compromises both assay reproducibility and target specificity [1]. In bioprocessing and fermentation workflows, the accumulation of Chloromonilinic acid B is highly media-dependent; for example, while it is readily synthesized in liquid potato dextrose broth, it is completely undetectable in solid wheat seed cultures where only radicinin-related compounds accumulate [2]. Furthermore, generic unpurified extracts contain highly variable ratios of its stereoisomers (such as Chloromonilinic acids C and D), which possess different cytotoxic and phytotoxic profiles [2]. Procurement of the exact, purified compound is therefore mandatory to prevent confounding variables in formulation stability testing and efficacy bioassays.

Quantitative Contact Insecticidal Efficacy Against Wheat Aphids

In controlled contact toxicity bioassays against the wheat aphid (Schizaphis graminum), Chloromonilinic acid B demonstrates pronounced insecticidal properties that differentiate it from other co-produced fungal metabolites [1]. At a standardized application rate, Chloromonilinic acid B achieves high mortality, significantly outperforming a baseline of related secondary metabolites such as 4-chloropinselin, moniliphenone, and pinselin [1].

Evidence DimensionAphid Mortality Rate
Target Compound Data73% mortality
Comparator Or BaselineOther co-produced metabolites (e.g., pinselin, moniliphenone) (30-70% mortality)
Quantified DifferenceUp to 43% higher absolute mortality
Conditions20 µg/cm² application rate against Schizaphis graminum

Validates the selection of this specific compound as a primary active ingredient scaffold for developing new biorational aphicides.

Target Specificity: Insecticidal vs. Antimicrobial Action

In comparative bioassays of Alternaria sonchi metabolites, Chloromonilinic acid B demonstrates highly specific contact insecticidal activity without the broad-spectrum antimicrobial effects seen in closely related analogs [1]. While compounds like chloromonilicin exhibit strong antimicrobial properties, Chloromonilinic acid B is specialized for insecticidal and phytotoxic applications, making it a highly selective candidate for targeted agrochemical formulations where soil microbiome disruption is undesirable [1].

Evidence DimensionBioactivity Profile
Target Compound DataHigh contact insecticidal activity (1 mg/mL); low/no antimicrobial activity
Comparator Or BaselineChloromonilicin (MIC 0.5-5 µg/disc for antimicrobial activity)
Quantified DifferenceDivergent target specificity (Insecticidal vs. Antimicrobial)
ConditionsStandardized disk diffusion and contact toxicity assays

Allows formulators to procure a highly specific insecticidal/herbicidal scaffold that minimizes off-target antimicrobial effects in soil microbiomes.

Fermentation Processability and Extraction Specificity

The procurement of purified Chloromonilinic acid B is critical because its natural accumulation is highly dependent on fermentation conditions, making crude extracts unreliable for standardized testing [1]. Studies demonstrate that while the compound is readily produced and extractable in liquid media (e.g., potato dextrose broth), it is entirely absent in solid culture extracts, where metabolic pathways shift toward radicinin-related compounds [1].

Evidence DimensionMetabolite Detectability and Yield
Target Compound DataPresent and extractable in liquid media
Comparator Or BaselineWheat seed solid culture (0% detectable target compound)
Quantified DifferenceAbsolute presence vs. absence based on fermentation phase
ConditionsLiquid PDB culture vs. solid wheat seed culture of Cochliobolus australiensis

Highlights the necessity of procuring purified standard material rather than relying on variable in-house solid-state fungal fermentation.

Biorational Insecticide Development

Utilized as a lead structural scaffold for contact insecticides targeting agricultural pests like the wheat aphid, leveraging its proven 73% mortality rate at 20 µg/cm² [1].

Target-Specific Bioherbicide Formulation

Applied in agrochemical pipelines focused on controlling invasive C4 bunchgrasses (e.g., buffelgrass), utilizing its potent radicle growth inhibition at 5 × 10⁻³ M [2].

Structure-Activity Relationship (SAR) Studies

Procured as a baseline chlorinated chromanonacrylic acid standard to compare against newly synthesized analogs or stereoisomers (Chloromonilinic acids C and D) in receptor binding and efficacy assays [2].

Analytical Mycology and Bioprocessing

Used as a quantitative reference standard for monitoring liquid fermentation yields of Cochliobolus australiensis and Alternaria sonchi bioreactor cultures, ensuring batch-to-batch reproducibility [1].

XLogP3

2.3

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